2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine

Catalog No.
S12766122
CAS No.
M.F
C20H14N4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine

Product Name

2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine

IUPAC Name

2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H14N4/c1-3-10-22-17(7-1)19-12-16(15-6-5-9-21-14-15)13-20(24-19)18-8-2-4-11-23-18/h1-14H

InChI Key

AJAJNSMOHATVDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CN=CC=C4

2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine, also known as 4'-(3-pyridyl)-2,2':6',2''-terpyridine, is a complex organic compound characterized by its unique structure comprising three interconnected pyridine rings. This tridentate ligand features two pyridine rings at the 2 and 6 positions and a third pyridine ring substituted at the 4-position. The presence of multiple nitrogen atoms in its structure allows for effective coordination with various metal ions, enhancing its stability and versatility in chemical applications. The compound's planar conformation facilitates intercalation with nucleic acids, potentially influencing biological processes.

The chemical reactivity of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine includes several types of reactions:

  • Coordination Reactions: This compound forms stable complexes with various metal ions such as zinc, cadmium, and copper. The nitrogen atoms in the pyridine rings act as electron donors, enabling strong coordination bonds.
  • Oxidation and Reduction: The compound can participate in redox reactions when coordinated with transition metals. For instance, it can be oxidized using agents like hydrogen peroxide or reduced with sodium borohydride.
  • Substitution Reactions: The pyridyl groups can undergo substitution reactions with electrophiles, allowing for the introduction of different functional groups into the molecule.

Research indicates that 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine may exhibit significant biological activities, including:

  • DNA Intercalation: This property allows the compound to interact with biomolecules, potentially affecting gene expression and cellular processes. Such interactions are crucial for applications in drug delivery systems and therapeutic agents.
  • Antimicrobial and Anticancer Properties: Studies have explored its potential as an antimicrobial and anticancer agent, indicating that it may influence various biological pathways through its interactions with cellular targets.

The synthesis of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Starting Materials: The synthesis begins with the preparation of pyridine derivatives.
  • Cross-Coupling Reactions: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is often employed to introduce the 4-pyridyl group to a precursor compound.
  • Purification: The final product is purified using methods such as column chromatography or recrystallization to obtain high purity .

The applications of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine span various fields:

  • Coordination Chemistry: It is widely used as a ligand to form metal complexes with unique properties, which are valuable in materials science and catalysis.
  • Electrocatalysis: Complexes formed with this ligand have demonstrated electrocatalytic activity for hydrogen evolution reactions from water, showcasing its potential in energy applications .
  • Drug Development: Its biological activity makes it a candidate for research in drug development and therapeutic applications.

Interaction studies have shown that 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine can effectively coordinate with different metal ions, forming stable complexes that can be utilized in various chemical processes. For example:

  • Nickel and cobalt complexes derived from this ligand have shown promising electrocatalytic activity for hydrogen evolution reactions from water.
  • Its ability to intercalate with nucleic acids has been investigated for understanding its biological implications and potential therapeutic uses .

Several compounds share structural similarities with 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridineContains four pyridine unitsGreater complexity due to additional pyridine units
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrileAditopic ligand with similar connectivityFocused on electrocatalysis applications
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidinesIncorporates arylvinyl groupsNotable for luminescence switching properties

Uniqueness

The uniqueness of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine lies in its specific arrangement of nitrogen atoms and tridentate coordination ability. This allows it to form stable complexes that exhibit distinct electronic properties compared to similar compounds. Its dual functionality in coordination chemistry and biological applications sets it apart from other pyridine derivatives.

Traditional Multi-Step Organic Synthesis Approaches

The synthesis of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine, a complex polypyridine ligand featuring three interconnected pyridine rings, has historically relied on traditional multi-step organic synthesis methodologies . These approaches have formed the foundation for producing this tridentate ligand system, which exhibits unique coordination properties due to its multiple nitrogen atoms positioned for effective metal ion chelation . The traditional synthetic routes typically involve sequential bond formation strategies that build the polypyridine framework through carefully orchestrated reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for constructing 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine and related polypyridine structures [7] [9]. The Suzuki-Miyaura cross-coupling reaction represents the most widely employed approach, utilizing palladium catalysts to facilitate carbon-carbon bond formation between halopyridine derivatives and organoborane coupling partners [13] [15]. Research has demonstrated that 4-aryl substituted terpyridines can be efficiently prepared through palladium-catalyzed cross-coupling of 4-bromoterpyridine with arylboronic acids, achieving yields ranging from 65-85% under optimized conditions [13].

The Stille cross-coupling methodology has proven particularly effective for terpyridine synthesis due to its universal building block principle and multi-gram product accessibility [16] [28]. This approach typically involves the reaction of 2,6-dihalopyridines with 2-trimethylstannylpyridines in the presence of palladium catalysts in toluene, requiring reaction times of at least 24 hours to achieve optimal conversion [28]. The Stille procedure can also be conducted by utilizing 2,6-bis(trimethylstannyl)pyridines as central building blocks, which are then coupled with corresponding 2-bromopyridines [16] [28].

Alternative palladium-catalyzed approaches include direct carbon-hydrogen arylation of pyridine nitrogen-oxides with substituted bromopyridines [31]. This methodology has achieved yields up to 77% when utilizing nitrogen-oxides bearing electron-withdrawing ethoxycarbonyl substituents in the 4-position [31]. The catalyst system typically employs palladium acetate with either tri-tert-butylphosphine or tri-o-tolylphosphine as ligands, with potassium phosphate serving as the optimal base rather than potassium carbonate [31].

Table 1: Palladium-Catalyzed Cross-Coupling Methods for Polypyridine Synthesis

Reaction TypeCatalyst SystemSubstrateYield Range (%)Reference
Suzuki-Miyaura Coupling with 4-Pyridineboronic AcidsPd(OAc)₂/Ligand4-Arylpyridines20-70 [12]
Direct C-H Arylation of Pyridine N-oxidesPd(OAc)₂/P(tBu)₃ or P(o-tolyl)₃Pyridine N-oxides with bromopyridines42-77 [31]
Suzuki Cross-Coupling of 4′-BromoterpyridinePd(0)/Aryl boronic acids4′-Aryl-substituted terpyridines65-85 [13]
Stille Cross-Coupling with TrimethylstannylpyridinesPd(0)/Toluene2,6-Dihalopyridines with stannylpyridines70-90 [16] [28]
Negishi Cross-Coupling with AlkylzincNi(COD)₂/TerpyridineAlkyl halides with aryl iodides60-85 [16]
Suzuki Coupling with Pyridine SulfinatesPd catalyst/Various conditionsPyridine-2-sulfinates with aryl halides75-95 [34]

Condensation Reactions with Pyridine Derivatives

Condensation reactions represent the classical approach to polypyridine synthesis, with the Kröhnke synthesis serving as the most established methodology for terpyridine construction [17] [18]. This approach typically involves the reaction of 2-acetylpyridine with appropriate aldehydes in the presence of ammonia under basic conditions in ethanol, achieving yields in the range of 35-65% [17] [28]. The mechanism proceeds through the formation of intermediate 1,5-bis(pyridin-2-yl)pentane-1,5-dione or 1,5-bis(pyridin-2-yl)pent-2-ene-1,5-dione, which subsequently cyclizes to generate the central pyridine ring through reaction with ammonia [17].

An alternative condensation strategy utilizes enaminone formation from 2-acetylpyridine with dimethylformamide dimethyl acetal [18]. The base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide produces an intermediate that can be condensed with 2-acetylpyridine to form the related 1,5-diketone [18]. This intermediate subsequently condenses with ammonium acetate to form the terpyridine structure, with treatment using Raney nickel to remove thioether groups [18].

The solventless Kröhnke method represents a significant advancement in condensation chemistry, utilizing mechanical grinding of starting materials with solid sodium hydroxide to achieve quantitative formation of the diketone intermediate within 20 minutes [28]. This modification offers both rapid reaction kinetics and environmental advantages due to the elimination of organic solvents [28]. The environmental friendliness and fast reaction procedures constitute the main advantages of this approach compared to traditional solution-phase methods [28].

Table 2: Traditional Multi-Step Synthesis Methods for Polypyridine Compounds

MethodStarting MaterialsReaction ConditionsYield Range (%)Reference
Kröhnke Synthesis2-Acetylpyridine + aldehydes + NH₃Basic conditions, ethanol35-65 [17] [28]
Base-catalyzed condensation with 2-acetylpyridine2-Acetylpyridine + CS₂ + MeIBase-catalyzed, MeI alkylation40-60 [18]
Enaminone formation from 2-acetylpyridine2-Acetylpyridine + DMF dimethyl acetalDMF dimethyl acetal condensation45-70 [18]
Solventless Kröhnke methodSolid NaOH grinding methodMechanical grinding, 20 min85-100 [28]
Oxidative coupling of pyridinesPyridine derivatives + oxidizing agentsOxidative conditions15-35 [18]
Cyclization of 1,5-diketones with ammonia1,5-Bis(pyridin-2-yl)pentane-1,5-dione + NH₃Cyclization with oxidation50-75 [17] [20]

Modern Catalytic Routes for Yield Optimization

Contemporary synthetic strategies for 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine have increasingly focused on catalytic methodologies that optimize yield while minimizing byproduct formation [27] [30]. Advanced catalyst design has emerged as a critical factor in achieving high-efficiency synthesis, with particular emphasis on developing heterogeneous catalyst systems that offer improved recyclability and reduced environmental impact [27] [29]. Sequential closed-loop Bayesian optimization has been successfully applied to guide organic molecule synthesis, achieving reaction yields of 67% for target polypyridine structures through systematic exploration of catalyst and reaction condition space [27].

Modern palladium-catalyzed synthesis has achieved remarkable optimization through systematic evaluation of catalytic parameters [30]. Research has demonstrated that palladium dichloride with acetonitrile ligands (PdCl₂(CH₃CN)₂) emerges as the most effective catalyst system, achieving yields up to 94% under optimized conditions [30]. The optimal reaction parameters include the use of dioxane as solvent at 80 degrees Celsius with potassium carbonate as base and copper chloride as oxidant [30]. These findings highlight the critical importance of optimizing reaction conditions to maximize efficiency and provide insights into improving catalytic processes for enhanced product yields [30].

The development of nickel-catalyzed cross-coupling reactions has provided alternative pathways for polypyridine synthesis [16]. Terpyridine-nickel complexes have demonstrated exceptional performance in catalyzing cross-coupling reactions, with nickel-catalyzed Negishi cross-coupling achieving excellent selectivity with retention and isomerization products in ratios exceeding 100:1 [16]. This superior selectivity addresses the common problem of chain-walking isomerization that frequently occurs in palladium-catalyzed Negishi reactions due to competing beta-hydride elimination processes [16].

Industrial-Scale Production Challenges

The industrial-scale production of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine faces significant challenges that impact both economic viability and environmental sustainability [29]. Raw material price fluctuations represent a primary concern, with the global pyridine synthesis catalyst market experiencing moderate concentration among major players, leading to supply chain vulnerabilities [29]. Environmental regulation compliance has become increasingly stringent, driving the adoption of cleaner and more sustainable catalyst technologies [29].

Catalyst recyclability presents a major challenge in industrial production, with traditional metal chloride catalysts facing concerns regarding corrosion and environmental impact [29]. The industry is transitioning toward environmentally friendly acidic and solid acid catalysts that offer advantages in terms of recyclability, reduced waste generation, and improved safety profiles [29]. These alternative catalyst systems provide superior performance characteristics while addressing environmental compliance requirements [29].

Scale-up yield optimization represents a critical technical challenge, as laboratory-scale reaction conditions frequently fail to translate directly to industrial-scale production [26] [29]. The synthesis of complex polypyridine structures requires careful optimization of reaction parameters, including temperature control, mixing efficiency, and heat transfer considerations that become increasingly important at larger scales [26]. Continuous flow processes and process optimization strategies have emerged as solutions to address decreased efficiency commonly observed during scale-up operations [29].

Energy consumption reduction has become a priority for industrial producers, with high operational costs and carbon footprint considerations driving innovation in process intensification and heat integration technologies [29]. The development of more efficient catalytic processes that operate under milder conditions represents a key strategy for reducing energy requirements while maintaining product quality and yield [29].

Table 3: Industrial-Scale Production Challenges for Polypyridine Synthesis

ChallengeImpact on ProductionCurrent SolutionsMarket Impact
Raw Material Price FluctuationsCost volatility and supply chain disruptionSupply diversification and forward contractsModerate
Environmental Regulation ComplianceWaste disposal restrictions and emissions controlGreen catalyst development and cleaner processesHigh
Catalyst RecyclabilityCatalyst replacement costs and waste generationHeterogeneous catalyst systemsHigh
Scale-up Yield OptimizationDecreased efficiency at industrial scaleContinuous flow processes and process optimizationHigh
Byproduct Formation ControlProduct purification complexity and wasteImproved selectivity catalysts and conditionsModerate
Energy Consumption ReductionHigh operational costs and carbon footprintProcess intensification and heat integrationModerate

The comprehensive structural characterization of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine requires a multifaceted analytical approach employing various spectroscopic and diffraction methods. This tetrapyridyl compound, with its molecular formula C₂₀H₁₄N₄ and molecular weight of 310.35 grams per mole, presents unique analytical challenges due to its extended aromatic system and multiple nitrogen coordination sites [1] [2] [3].

X-Ray Crystallographic Analysis of Coordination Geometries

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and coordination geometries of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine and its metal complexes. Single crystal diffraction studies reveal crucial structural parameters including bond lengths, bond angles, and intermolecular interactions that govern the compound's chemical behavior [4] [5] [6].

The crystallographic analysis of related terpyridine derivatives demonstrates that carbon-carbon bond lengths within the pyridine rings typically range from 1.33 to 1.39 Angstroms, consistent with aromatic character [4] [5] [7]. Metal-nitrogen coordination bonds in complexes containing this ligand exhibit bond lengths between 1.95 and 2.15 Angstroms, depending on the metal center and coordination environment [4] [5] [6]. The platinum(II) complexes with similar dipyridyl ligands show distorted square-planar coordination geometries with bite angles ranging from 81.28 to 93.25 degrees, significantly deviating from ideal geometry due to the chelating nature of the ligand [5] [6].

Dihedral angles between pyridine rings provide critical information about molecular planarity and conjugation. Crystallographic studies of analogous compounds reveal dihedral angles ranging from 1.2 to 53.1 degrees between adjacent pyridyl rings [4] [5] [6]. The relatively small dihedral angles indicate substantial planarity, facilitating effective π-conjugation across the molecular framework. This planarity is essential for the compound's coordination chemistry and electronic properties.

Intermolecular interactions observed in crystal structures include π-π stacking interactions with centroid-centroid distances of 3.77 to 4.34 Angstroms, contributing to crystal packing stability [4] [5] [6]. Hydrogen bonding patterns involving carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen interactions create three-dimensional supramolecular networks with donor-acceptor distances typically ranging from 2.83 to 3.06 Angstroms [4] [5] [6].

Spectroscopic Identification Methods

Nuclear magnetic resonance spectroscopy and ultraviolet-visible absorption spectroscopy provide complementary structural information that, when combined with crystallographic data, enables complete molecular characterization of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine.

Nuclear Magnetic Resonance Spectral Fingerprinting

Proton nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation and purity assessment of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine. The aromatic proton signals appear in the characteristic downfield region between 6.5 and 8.5 parts per million, with specific chemical shift patterns that reflect the electronic environment of each pyridyl ring [8] [9] [10].

The protons at the 2,6-positions of the pyridine rings exhibit chemical shifts between 8.2 and 8.7 parts per million due to the deshielding effect of the adjacent nitrogen atoms [8] [9] [10]. These signals typically appear as doublets with coupling constants of 4.8 to 7.8 Hertz, reflecting the long-range coupling to the 4-position protons. The protons at the 3,5-positions resonate between 7.2 and 7.8 parts per million, appearing as doublet of doublets due to coupling with both adjacent protons [8] [9] [10].

The central pyridine ring protons display distinct chemical shifts that differentiate them from the terminal pyridyl rings. The unique substitution pattern creates an asymmetric environment that results in non-equivalent chemical shifts for otherwise similar proton environments. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive assignments through connectivity mapping [8] [9] [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with signals distributed between 120 and 160 parts per million [8] [12] [13]. The carbon atoms directly bonded to nitrogen atoms appear at the downfield end of this range, typically between 149 and 156 parts per million, while the remaining aromatic carbons resonate between 121 and 137 parts per million [8] [12] [13]. The quaternary carbon atoms at the ring junction points exhibit characteristic chemical shifts that confirm the connectivity pattern.

Ultraviolet-Visible Absorption Profiles

Ultraviolet-visible absorption spectroscopy provides essential information about the electronic structure and π-conjugation extent in 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine. The absorption spectrum exhibits characteristic π-π* transitions typical of extended aromatic systems, with absorption maxima occurring between 272 and 325 nanometers [14] [15] [16].

The primary absorption band, appearing between 280 and 324 nanometers, corresponds to the lowest energy π-π* transition involving the extended conjugated system [14] [15] [16]. This transition exhibits high intensity with molar extinction coefficients ranging from 7,000 to 35,000 liters per mole per centimeter, indicative of the allowed nature of the electronic transition. The exact position of this absorption maximum depends on the solvent environment and the degree of conjugation between the pyridyl rings.

Higher energy transitions appear in the ultraviolet region below 280 nanometers, corresponding to localized π-π* transitions within individual pyridine rings and higher energy delocalized transitions [14] [15] [16]. The fine structure observed in these absorption bands provides information about vibrational coupling in the excited states and the rigidity of the molecular framework.

Solvatochromic effects in the ultraviolet-visible spectra reveal information about the electronic structure changes upon excitation. Terpyridine derivatives typically show modest solvatochromic shifts of 5 to 15 nanometers between non-polar and polar solvents, indicating moderate charge transfer character in the excited states [14] [15] [16]. The absorption profiles remain relatively unchanged across different solvent systems, confirming the intrinsic nature of the electronic transitions.

Mass Spectrometric Molecular Weight Confirmation

Mass spectrometry provides definitive molecular weight determination and structural confirmation for 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine through accurate mass measurement and fragmentation pattern analysis. Electrospray ionization mass spectrometry represents the preferred ionization method for this compound due to its multiple nitrogen atoms that readily undergo protonation.

The molecular ion peak appears at mass-to-charge ratio 310.12 for the monoisotopic mass, corresponding to the molecular formula C₂₀H₁₄N₄ [1] [3]. The isotope pattern observed in the mass spectrum confirms the elemental composition, with the molecular ion plus one peak (M+1) appearing at 311.12 due to natural abundance carbon-13 incorporation. The relative intensity of the M+1 peak, approximately 21.6 percent of the molecular ion peak, matches the theoretical isotope distribution for twenty carbon atoms.

High-resolution mass spectrometry provides mass accuracy within 5 parts per million, enabling unambiguous molecular formula determination. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been successfully employed for molecular weight confirmation of related terpyridine compounds, yielding accurate mass measurements that confirm structural assignments [17] [18].

Fragmentation patterns in tandem mass spectrometry experiments provide structural information through characteristic loss patterns. The compound typically exhibits fragmentation through loss of individual pyridyl units (mass 78) or combinations thereof, creating fragment ions that confirm the connectivity pattern. The base peak in collision-induced dissociation spectra often corresponds to the central pyridine ring plus one attached pyridyl unit, appearing at mass-to-charge ratio 156.

The mass spectrometric behavior of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine in different ionization modes provides additional structural confirmation. Positive ion mode electrospray ionization readily produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 311, while negative ion mode typically shows reduced sensitivity due to the basic nature of the pyridine nitrogen atoms. The ionization efficiency remains high across a wide range of solution conditions, facilitating routine analytical applications.

TechniqueParameter/RangeTypical Values/RangeReference
X-Ray CrystallographyBond Lengths (Å)1.33-1.39 (C-C), 1.95-2.15 (M-N) [4] [5] [6]
X-Ray CrystallographyBond Angles (°)81-148 (coordination), ~120 (aromatic) [4] [5] [6]
X-Ray CrystallographyDihedral Angles (°)1.2-53.1 (inter-ring) [4] [5] [6]
¹H NMR SpectroscopyAromatic Protons (ppm)6.5-8.5 [8] [9] [10]
¹H NMR SpectroscopyPyridyl H-2,6 (ppm)8.2-8.7 [8] [9] [10]
¹H NMR SpectroscopyPyridyl H-3,5 (ppm)7.2-7.8 [8] [9] [10]
¹³C NMR SpectroscopyAromatic Carbons (ppm)120-160 [8] [12] [13]
¹³C NMR SpectroscopyPyridine Ring Carbons (ppm)149-156 (C-N), 121-137 (CH) [8] [12] [13]
UV-Vis Spectroscopyπ-π* Transitions (nm)272-325 [14] [15] [16]
UV-Vis SpectroscopyAbsorption Maximum (nm)280-324 [14] [15] [16]
UV-Vis SpectroscopyMolar Extinction Coefficient (M⁻¹cm⁻¹)7,000-35,000 [14] [15] [16]
Mass SpectrometryMolecular Ion [M]⁺310.12 (monoisotopic) [1] [3]
Mass SpectrometryMolecular Weight (g/mol)310.35 [1] [2] [3]

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

310.121846464 g/mol

Monoisotopic Mass

310.121846464 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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